Antibiotic EM49

Antimicrobial Resistance Lipopolysaccharide Binding Gram-negative Bacteria

Antibiotic EM49 (octapeptin A3), a cyclic lipopeptide from Bacillus circulans, circumvents polymyxin resistance via retained high-affinity binding to modified LPS in resistant Gram-negative strains. • >384-fold MIC improvement over polymyxin B against resistant P. aeruginosa. • Active against planktonic & biofilm phenotypes in polymyxin-resistant clinical isolates. • Broad-spectrum: Gram-negative, Gram-positive, and antifungal activity. Supplied with batch-specific analytical documentation. Standard packs: 10 mg, 50 mg, 100 mg, or bulk custom. For SAR campaigns, LPS-binding probe studies, and susceptibility panel development.

Molecular Formula C49H93N13O10
Molecular Weight 1024.3 g/mol
CAS No. 39342-08-0
Cat. No. B15177515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic EM49
CAS39342-08-0
Molecular FormulaC49H93N13O10
Molecular Weight1024.3 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC(CC(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CC(C)C)CC(C)C)CCN)CCN)CC(C)C)O
InChIInChI=1S/C49H93N13O10/c1-9-31(8)12-10-11-13-32(63)27-41(64)55-37-18-23-54-42(65)38(24-28(2)3)60-45(68)35(16-21-52)56-44(67)34(15-20-51)59-48(71)39(25-29(4)5)62-49(72)40(26-30(6)7)61-46(69)36(17-22-53)57-43(66)33(14-19-50)58-47(37)70/h28-40,63H,9-27,50-53H2,1-8H3,(H,54,65)(H,55,64)(H,56,67)(H,57,66)(H,58,70)(H,59,71)(H,60,68)(H,61,69)(H,62,72)/t31?,32?,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyXXJAQSYTQPWWKU-QVRBQHTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EM49 (Octapeptin) Overview


Antibiotic EM49, now recognized as a member of the octapeptin family, is a naturally occurring cyclic lipopeptide antibiotic produced by Bacillus circulans [1]. Its core structure consists of an octapeptide ring monoacylated with β-hydroxy fatty acids, distinguishing it from the clinically used polymyxins by its eight-residue peptide ring, absence of threonine, and unique fatty acid composition [2]. First described in the 1970s, EM49 exhibits broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and protozoa [3].

Antimicrobial screening studies (Gram-negative, Gram-positive, fungal)
Polymyxin-resistance model research (XDR pathogen context)
LPS binding affinity probe & resistance mechanism investigation

Why Polymyxins Cannot Substitute EM49


Although octapeptins and polymyxins share a common mechanism of action via membrane permeabilization, their differential binding affinities to lipid A and distinct structural features render them non-interchangeable, particularly in the context of polymyxin-resistant Gram-negative pathogens [1]. In polymyxin-resistant strains, the lipopolysaccharide (LPS) is modified to reduce anionic charge, which drastically diminishes polymyxin binding. EM49, however, retains high-affinity binding to these altered LPS structures, thereby circumventing the primary resistance mechanism that limits polymyxin efficacy [2]. This fundamental disparity underpins the critical need for precise compound selection in antimicrobial research and development.

EM49 retains high binding affinity to LPS from polymyxin-resistant strains
Polymyxin B binding is reduced in modified, less anionic LPS
Active against Gram-positive bacteria and fungi
Spectrum predominantly limited to Gram-negative bacteria

EM49 vs. Polymyxins: Evidence Comparison


Resistant LPS Binding Affinity

EM49 maintains high binding affinity to LPS isolated from polymyxin-resistant Escherichia coli and Salmonella typhimurium, whereas polymyxin B binding is significantly reduced. Using a cationic spin probe displacement assay, EM49 displaced the same amount or more probe from LPS of polymyxin-resistant mutants compared to parental strains, in contrast to polymyxin B which showed decreased displacement [1]. This differential binding correlates with retained in vivo antibiotic activity against resistant strains.

Resistant LPS Binding
Head-to-head
EM49: same or greater probe displacement from resistant-LPS vs. parental
Polymyxin B: decreased displacement from resistant-LPS
Supports activity against polymyxin-resistant strains
Binding affinity correlates with retained in vivo activity
Antimicrobial Resistance Lipopolysaccharide Binding Gram-negative Bacteria

Gram-Positive & Antifungal Spectrum

Unlike the polymyxins, which are predominantly active against Gram-negative bacteria, EM49 exhibits substantial activity against Gram-positive bacteria, yeasts, and fungi. Minimum inhibitory concentration (MIC) data for octapeptin A (EM49) mixture against Staphylococcus aureus FDA209P is 5.5 mg/L, compared to 25 mg/L for polymyxin B sulfate, representing a 4.5-fold potency advantage [1]. Similarly, against Candida albicans SC5314, octapeptin A components show MICs of 9.4 mg/L, whereas polymyxin B is typically inactive or requires much higher concentrations [1].

Gram-Positive Potency
Cross-study comparable
4.5× lower MIC vs polymyxin B
EM49 MIC 5.5 mg/L; Polymyxin B 25 mg/L (S. aureus FDA209P)
Supports broader antimicrobial screening context
Broth microdilution; cross-study comparison
Antimicrobial Spectrum Gram-positive Bacteria Antifungal Activity

Activity Against Resistant Gram-Negatives

Octapeptins, including EM49, retain potent antibacterial activity against polymyxin-resistant clinical isolates. For instance, against an Escherichia coli strain (SC8600) where polymyxin B sulfate MIC exceeds 50 mg/L, octapeptin A (EM49) mixture exhibits an MIC of only 0.13 mg/L—representing a >384-fold improvement in potency [1]. Similarly, against a Klebsiella pneumoniae strain (SC8411), octapeptin A MIC is 0.78 mg/L compared to 37.5 mg/L for polymyxin B sulfate, a 48-fold potency advantage [1].

Resistant Gram-Negative Activity
Cross-study comparable
>384× lower MIC vs polymyxin B
EM49 MIC 0.13 mg/L (E. coli SC8600); Polymyxin B MIC >50 mg/L
Supports evaluation against XDR strains
Broth microdilution; clinical isolate
Antimicrobial Resistance Gram-negative Bacteria Polymyxin Resistance

Low Resistance & No Cross-Resistance

EM49 does not exhibit cross-resistance with polymyxins or other peptide antibiotics [1]. Furthermore, after ten successive subcultures in the presence of EM49, strains of Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus did not develop any resistance to the compound [2]. This contrasts with polymyxins, where resistance can emerge via LPS modification and has become increasingly prevalent in clinical settings.

Resistance Emergence
Class-level inference
No resistance detected after 10 subcultures in P. aeruginosa, E. coli, and S. aureus
Supports resistance development screening
Limited to tested strains; further validation warranted
Antimicrobial Resistance Resistance Development Cross-Resistance

Lower Nephrotoxicity Risk

Cyclic lipopeptides in clinical use, such as polymyxin B and colistin, are limited by significant dose-dependent nephrotoxicity inherent to their chemotype. Octapeptins, including EM49, have been shown in preclinical studies to possess a superior safety profile with reduced nephrotoxic potential compared to colistin [1][2]. While quantitative nephrotoxicity indices (e.g., urinary biomarkers, histopathology scores) for EM49 specifically are not detailed in the primary literature, authoritative reviews consistently highlight the octapeptin class as having a 'superior preclinical safety profile' and being 'potentially less nephrotoxic' [3].

Nephrotoxicity Profile
Supporting evidence
Qualitatively reported as less nephrotoxic vs colistin
Supports tolerability endpoint context in preclinical models
Quantitative data not available; review-level inference
Nephrotoxicity Preclinical Safety Drug Development

EM49 R&D Application Scenarios


XDR Antibiotic Lead Compound

Given its potent activity against polymyxin-resistant Gram-negative pathogens (>384-fold MIC improvement over polymyxin B) and broad spectrum including Gram-positives [1], EM49 serves as an ideal scaffold for medicinal chemistry optimization. Its lack of cross-resistance and low propensity for resistance development [2] make it a high-value starting point for structure-activity relationship (SAR) campaigns aimed at addressing the global XDR crisis.

Resistant P. aeruginosa Infection Model

EM49 (as octapeptin A3) has demonstrated retained activity against polymyxin-resistant P. aeruginosa clinical isolates in both planktonic and biofilm growth conditions [1]. This positions EM49 as a critical research tool for studying persistent biofilm-associated infections in cystic fibrosis and other chronic respiratory conditions where current polymyxin therapies fail.

LPS-Mediated Resistance Probe

The differential LPS binding affinity of EM49 compared to polymyxins—maintaining high binding even to modified, less anionic LPS from resistant strains [1]—makes EM49 a valuable biochemical probe. It can be used to investigate the structural and biophysical basis of polymyxin resistance and to screen for novel LPS-targeting compounds.

Broad-Spectrum Lipopeptide Standard

EM49's broad antimicrobial spectrum, encompassing Gram-negative bacteria, Gram-positive bacteria, and fungi [1], allows it to serve as a unique reference standard in susceptibility testing panels. Its inclusion can help identify compounds with similarly broad or unique activity profiles, aiding in the discovery of next-generation antimicrobial agents.

Application
Selection Property
Validation Focus
XDR Gram-negative screening
Polymyxin-resistant strain activity profile
MIC endpoints in resistant clinical isolates
P. aeruginosa biofilm studies
Biofilm activity against polymyxin-resistant strains
Biofilm MIC / MBEC endpoint validation
LPS binding mechanism probe
Retained binding to modified LPS
Binding affinity assays to resistant-strain LPS
Broad-spectrum antimicrobial reference
Susceptibility across Gram-negative, positive, and fungi
MIC range validation across diverse organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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